7-甲氧基喹啉-3-胺

描述

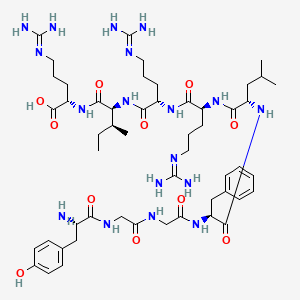

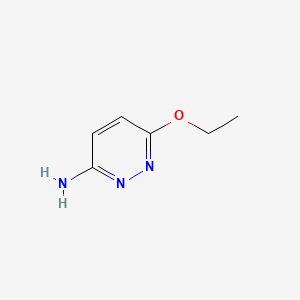

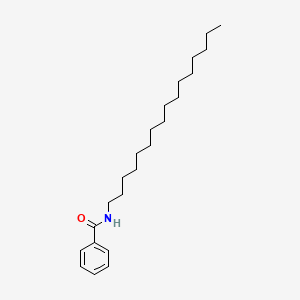

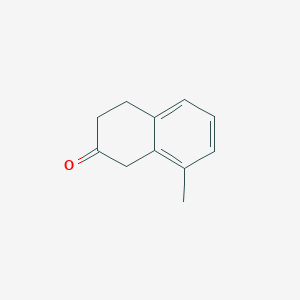

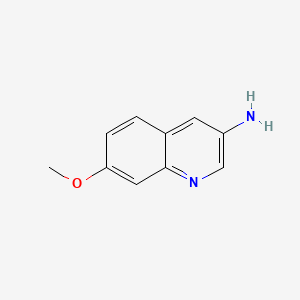

7-Methoxyquinolin-3-amine is a nitrogen-containing heterocyclic compound. It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of quinoline derivatives like 7-Methoxyquinolin-3-amine has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-3-amine includes 24 bonds, 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

Amines, including 7-Methoxyquinolin-3-amine, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

7-Methoxyquinolin-3-amine has a molecular weight of 174.2 g/mol. It has 13 heavy atoms, 10 aromatic heavy atoms, 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .科学研究应用

Medicinal Chemistry

Application Summary

7-Methoxyquinolin-3-amine serves as a core template in drug design due to its broad spectrum of bioactivity. It’s particularly valuable in the development of novel therapeutic agents.

Methods of Application

Researchers utilize various synthetic approaches to create derivatives of 7-Methoxyquinolin-3-amine, which are then subjected to in vivo and in vitro screening to assess their pharmacological properties.

Results

The compound has shown substantial efficacy in medicinal chemistry research, providing a foundation for future drug development .

Antimicrobial Agents

Application Summary

Derivatives of 7-Methoxyquinolin-3-amine have been synthesized and evaluated for their antimicrobial and antibiofilm activities against pathogenic microbes.

Methods of Application

Synthesis of novel 7-Methoxyquinoline derivatives bearing a sulfonamide moiety, followed by testing against various bacterial and fungal strains.

Results

One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively .

Anti-Cancer Research

Application Summary

7-Methoxyquinolin-3-amine derivatives have been identified as potential anti-cancer lead compounds.

Methods of Application

Screening of quinoline-hydrazide scaffolds for their ability to reduce cell viability in cancer cell lines.

Results

A specific scaffold reduced MDA-MB-231 cell viability significantly, indicating its potential as an anti-cancer agent .

Antioxidant Development

Application Summary

7-Methoxyquinolin-3-amine derivatives are explored for their potential as antioxidants, which can neutralize free radicals and prevent oxidative stress-related damage.

Methods of Application

Chemical synthesis of quinoline derivatives followed by in vitro assays to evaluate their radical scavenging activity.

Results

Some derivatives have shown promising results in scavenging free radicals, suggesting their use as antioxidants in pharmaceuticals .

Anti-Inflammatory Agents

Application Summary

The compound is studied for its anti-inflammatory properties, which could lead to new treatments for inflammatory diseases.

Methods of Application

Derivatives are synthesized and tested in animal models of inflammation to assess their efficacy in reducing inflammatory markers.

Results

Certain derivatives have demonstrated significant anti-inflammatory effects, indicating their therapeutic potential .

Antimalarial Activity

Application Summary

7-Methoxyquinolin-3-amine is a key scaffold in the development of new antimalarial drugs due to its structural similarity to chloroquine.

Methods of Application

Synthesis of novel derivatives and their evaluation against Plasmodium falciparum strains.

Results

Some derivatives exhibit potent antimalarial activity, with low cytotoxicity to human cells .

Anti-SARS-CoV-2 Research

Application Summary

Research into the use of 7-Methoxyquinolin-3-amine derivatives as potential treatments for COVID-19.

Methods of Application

High-throughput screening of derivatives for their ability to inhibit SARS-CoV-2 replication in cell cultures.

Results

Derivatives have been identified that show inhibitory activity against the virus, offering a starting point for drug development .

Anti-Tuberculosis Agents

Application Summary

The compound’s derivatives are investigated for their potential to combat tuberculosis by targeting Mycobacterium tuberculosis.

Methods of Application

Testing of synthesized derivatives for their antimycobacterial activity and cytotoxicity.

Results

Some derivatives have shown high activity against M. tuberculosis, with minimal toxicity to host cells .

Cardiovascular Research

Application Summary

7-Methoxyquinolin-3-amine is used in the synthesis of compounds that may affect cardiovascular function and could lead to new treatments for heart diseases.

Results

Initial studies indicate that certain derivatives can modulate cardiovascular parameters, which may be beneficial in treating cardiovascular conditions .

For the most up-to-date and detailed information, including quantitative data and statistical analyses, it is recommended to consult the latest scientific publications and databases. The provided references can serve as a starting point for further exploration .

Neuroprotective Agents

Application Summary

Investigations into the neuroprotective effects of 7-Methoxyquinolin-3-amine derivatives could lead to new treatments for neurodegenerative diseases.

Methods of Application

Synthesis of derivatives followed by in vitro and in vivo studies to evaluate their protective effects against neuronal damage.

Results

Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their neuroprotective capabilities .

Agricultural Chemistry

Application Summary

The compound’s derivatives are studied for their use as potential agrochemicals, including pesticides and herbicides.

Methods of Application

Derivatives are tested for their efficacy in controlling pests and weeds in agricultural settings.

Results

Certain derivatives have exhibited effective pest and weed control properties, suggesting their application in agriculture .

Material Science

Application Summary

7-Methoxyquinolin-3-amine is used in the synthesis of organic materials with potential applications in electronics and photonics.

Methods of Application

Chemical synthesis of materials incorporating the compound, followed by testing their electronic and photonic properties.

Results

The synthesized materials have shown promising electronic properties, making them suitable for use in various technological applications .

Analytical Chemistry

Application Summary

The compound is utilized in developing analytical methods for detecting and quantifying biological and chemical substances.

Methods of Application

Derivatives are used as reagents or indicators in analytical techniques such as chromatography and spectroscopy.

Results

The derivatives have enhanced the sensitivity and specificity of analytical methods, improving detection capabilities .

Environmental Science

Application Summary

Research into the environmental fate and impact of 7-Methoxyquinolin-3-amine derivatives, including their biodegradation and toxicity.

Methods of Application

Environmental monitoring and laboratory simulations to study the compound’s behavior in various ecosystems.

Results

Findings contribute to understanding the environmental risks associated with the compound and its derivatives .

Veterinary Medicine

Application Summary

The compound’s derivatives are explored for their veterinary applications, including treatments for infections and diseases in animals.

Methods of Application

Testing the efficacy and safety of derivatives in animal models of diseases common in veterinary practice.

Results

Some derivatives have shown promise in treating infections and diseases in animals, indicating their potential use in veterinary medicine .

For the most current and detailed information, including quantitative data and statistical analyses, consulting the latest scientific publications and databases is recommended. The provided references can serve as a starting point for further exploration .

安全和危害

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

属性

IUPAC Name |

7-methoxyquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSFALZGDMVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398096 | |

| Record name | 7-methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinolin-3-amine | |

CAS RN |

87199-83-5 | |

| Record name | 7-methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)